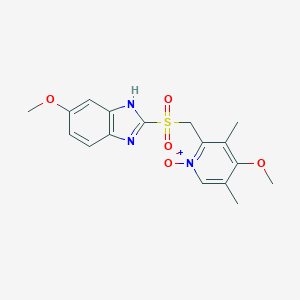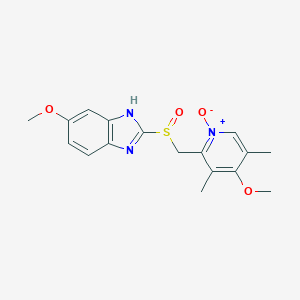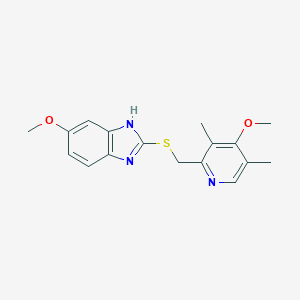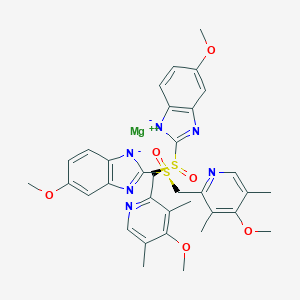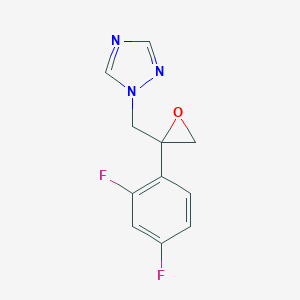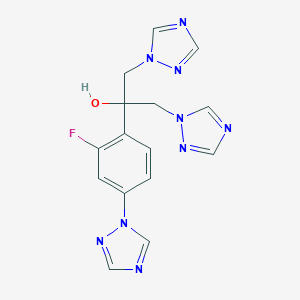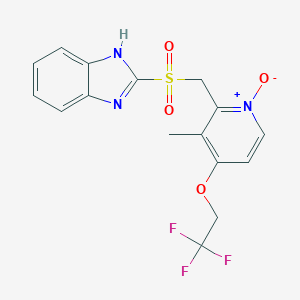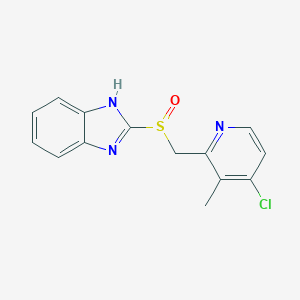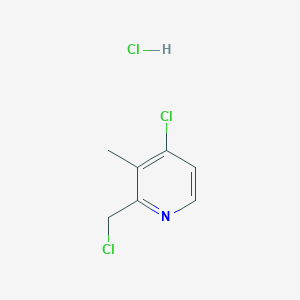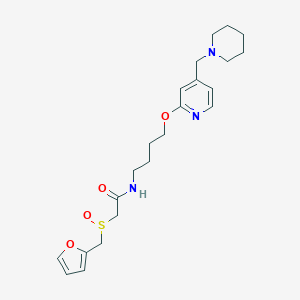
Dihydro Lafutidine
Vue d'ensemble
Description
Dihydro Lafutidine is a compound related to Lafutidine, which is a histamine H2 receptor antagonist . It has been investigated for use in conditions such as Peptic Ulcer, Community-acquired Pneumonia, and Gastroesophageal Reflux Disease (GERD) .
Synthesis Analysis
The synthesis of Lafutidine involves the use of a “suicide substrate” to control the formation of Dihydro Lafutidine . By calculating the energy barrier of the reduction reaction with a quantum chemical method and evaluating the appropriate physicochemical properties of the terminal olefins, 1-hexene was chosen as the “suicide substrate”. This method effectively reduced the impurity of Dihydro Lafutidine from 1.5% to less than 0.05% .Molecular Structure Analysis
The molecular formula of Dihydro Lafutidine is C22H31N3O4S . The structure includes a furan-2-ylmethylsulfinyl group, a piperidin-1-ylmethyl group, and a pyridin-2-yl group .Chemical Reactions Analysis
The main impurity in the synthesis of Lafutidine is Dihydro Lafutidine . The use of 1-hexene as a suicide substrate effectively inhibits the formation of Dihydro Lafutidine, demonstrating the effectiveness of suicide substrates for reducing the formation of relevant byproducts in drug production .Physical And Chemical Properties Analysis
Dihydro Lafutidine has a molecular weight of 433.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 12 .Applications De Recherche Scientifique
Gastroprotective Effects
Dihydro Lafutidine demonstrates significant gastroprotective effects. It's particularly noted for enhancing gastric mucosal blood flow and aiding in gastric mucus biosynthesis. These properties make it effective in treating various gastric conditions (Ichikawa et al., 2007).
Interaction with Human Serum Albumin
Research on Dihydro Lafutidine's interaction with human serum albumin (HSA) revealed insights into the binding mechanism of antiulcer drugs. Studies using NMR spectroscopy and other techniques showed that Dihydro Lafutidine preferentially binds to HSA, particularly at site II in the hydrophobic subdomains IIIA of HSA (Yang et al., 2016).
Helicobacter pylori Eradication
Lafutidine has been compared with other regimens for the eradication of Helicobacter pylori. Its efficacy in combination with clarithromycin and amoxicillin has been studied, showing promise as an effective treatment for H. pylori infections (Kim et al., 2008).
Stability and Degradation Studies
Stability-indicating stress degradation studies using UV spectrophotometry have been conducted on Lafutidine. These studies are important for understanding its stability under various conditions, which is crucial for its manufacturing and storage (Jadhav et al., 2013).
Drug-Polymer Miscibility
Research into the development of solid dispersion formulations of Lafutidine using hot melt extrusion techniques sheds light on drug-polymer miscibility. This is important for enhancing the therapeutic potential and oral delivery of the drug (Fule & Amin, 2014).
Pharmacodynamics in Peripheral Neuropathy
Studies have explored the efficacy of Lafutidine in treating taxane-induced peripheral neuropathy in patients with gynecological malignancies. This research highlights the potential of Lafutidine in managing specific types of neuropathy (Nagano et al., 2012).
Capsaicin-Sensitive Afferent Neurons Interaction
Lafutidine's interaction with capsaicin-sensitive afferent neurons plays a significant role in its gastroprotective action. This includes the facilitation of vasodilation in resistance arteries, highlighting its unique mechanism of action (Sugiyama et al., 2008).
Orientations Futures
While specific future directions for Dihydro Lafutidine are not mentioned, the use of suicide substrates in drug synthesis, as demonstrated in the synthesis of Lafutidine, shows promise for reducing impurities and improving drug production . This could be a potential area of future research and development.
Propriétés
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNROJCVYGRYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445252 | |
| Record name | Dihydro Lafutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Lafutidine | |
CAS RN |
118288-14-5 | |
| Record name | Dihydro Lafutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



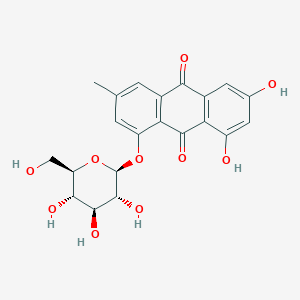
![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)
